molecular formula C12H11N3O5 B2546849 5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 439095-14-4

5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2546849
CAS RN: 439095-14-4
M. Wt: 277.236
InChI Key: AOAXTDWLQWKTNT-UHFFFAOYSA-N
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Description

The compound of interest, 5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, is a derivative of 1,2,3-triazole, which is a heterocyclic structure containing three nitrogen atoms within a five-membered ring. The presence of the 4-methoxyphenyl group suggests potential for interaction with biological systems, given the common occurrence of methoxyphenyl moieties in pharmacologically active compounds.

Synthesis Analysis

The synthesis of triazole derivatives often employs "click chemistry," a term that refers to a variety of efficient and reliable chemical reactions. The synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, as described in one study, involves the reaction of ethyl diazoacetate with 4-methoxyaniline derived aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles . This method could potentially be adapted for the synthesis of the compound by introducing a carboxymethyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of triazole derivatives has been studied using various spectroscopic techniques, including NMR spectroscopy and X-ray diffraction . These studies provide detailed information on the molecular conformation and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be quite diverse, depending on the substituents attached to the triazole ring. For instance, the presence of a carboxylic acid group can lead to the formation of amides, esters, or other derivatives through condensation reactions . Additionally, the triazole ring itself can participate in various chemical transformations, such as the Dimroth rearrangement, which is relevant for the synthesis of peptidomimetics or biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's acidity, solubility, and stability . The presence of a carboxymethyl group in the compound of interest is likely to increase its solubility in water due to the acidic nature of the carboxylic acid group.

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Ruthenium-catalyzed synthesis methods have been developed to produce 5-amino-1,2,3-triazole-4-carboxylates, which are key intermediates for creating peptidomimetics and biologically active compounds utilizing the triazole scaffold. This approach provides a solution to the Dimroth rearrangement problem associated with triazole amino acids, facilitating the preparation of triazole-containing dipeptides and compounds active as HSP90 inhibitors (Ferrini et al., 2015).

Antimicrobial Activity of Triazole Derivatives

Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds featuring the triazole moiety have shown potential antibacterial activity, highlighting the triazole ring's utility in developing new antimicrobial agents (Ирадян et al., 2014).

Corrosion Inhibition

The 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) has demonstrated excellent performance as a corrosion inhibitor for mild steel in acidic media. Its efficacy reaches up to 98% inhibition at certain concentrations, showcasing the triazole derivatives' potential in corrosion protection applications (Bentiss et al., 2009).

Synthesis of Triazole-containing Dipeptides

The triazole moiety has been utilized in the synthesis of novel dipeptides, which are of interest due to their structural motifs typical of turn inducers. This application underscores the triazole ring's role in the design of peptide mimetics and its potential in drug discovery (Ferrini et al., 2015).

Development of Anti-inflammatory and Analgesic Agents

Carboxyalkylthio derivatives of 5-alkoxyphenyl-1,2,4-triazole have been synthesized and shown to possess in vivo anti-inflammatory activity. Certain derivatives also exhibited appreciable analgesic properties, suggesting the triazole ring's applicability in developing new anti-inflammatory and analgesic drugs (Mazzone et al., 1992).

Molecular Docking Studies as EGFR Inhibitors

Benzimidazole derivatives bearing the 1,2,4-triazole moiety have undergone molecular docking studies to evaluate their potential as EGFR inhibitors, demonstrating significant anti-cancer properties. These studies provide insights into the molecular interactions and stability of triazole derivatives in cancer therapy (Karayel, 2021).

properties

IUPAC Name

5-(carboxymethyl)-1-(4-methoxyphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5/c1-20-8-4-2-7(3-5-8)15-9(6-10(16)17)11(12(18)19)13-14-15/h2-5H,6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAXTDWLQWKTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(carboxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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